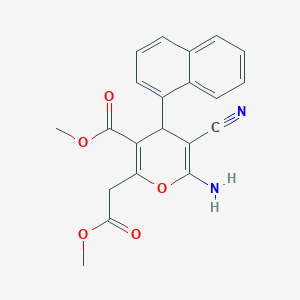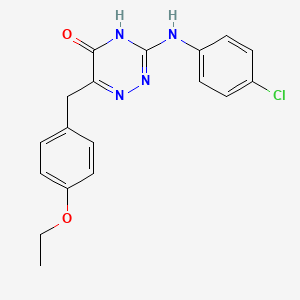
1-((2,5-Dichlorophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-((2,5-Dichlorophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine” is a type of organic compound known as a sulfonyl compound. Sulfonyl compounds are characterized by the sulfonyl functional group (R-SO2-R’), where R and R’ are organic groups. In this case, one of the organic groups is a 2,5-dichlorophenyl group and the other is an isobutyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the sulfonyl group, which is a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. The 2,5-dichlorophenyl group would consist of a phenyl ring (a six-membered carbon ring) with chlorine atoms at the 2 and 5 positions. The isobutyl group would consist of a four-carbon chain .Chemical Reactions Analysis
As a sulfonyl compound, “1-((2,5-Dichlorophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine” would likely undergo reactions typical of sulfonyl compounds. These could include nucleophilic substitution reactions, where the sulfonyl group acts as a leaving group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the sulfonyl, 2,5-dichlorophenyl, and isobutyl groups. For example, the compound would likely be polar due to the presence of the sulfonyl group .Applications De Recherche Scientifique
Synthesis and Derivative Applications
1-((2,5-Dichlorophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine and its derivatives have been explored for various applications in scientific research, primarily focusing on their chemical properties and potential uses in synthesis and as precursors to other compounds.
Synthesis of Sulfonamide Derivatives
Studies have shown the synthesis of halogenated sulfonamides, including those with dichlorophenyl groups, demonstrating their utility in creating compounds with potential biological activities. These sulfonamides were synthesized from anilines through acetylation, chlorosulfonylation, and further reactions to explore their inhibitory effects on carbonic anhydrase isozymes, suggesting their application as antitumor agents (Ilies et al., 2003).
Ring-Opening Polymerization of Azetidines
The anionic ring-opening polymerization (AROP) of N-sulfonylazetidines, including those with isobutylsulfonyl groups, has been studied for the production of poly(N-sulfonylazetidine)s. These polymers are considered valuable precursors to polyimines, showcasing the impact of alkyl sulfonyl substitution on polymerization kinetics and product solubility, which could be applied in materials science and engineering (Rowe et al., 2019).
Development of Heterocyclic and Arylsulfonamide Compounds
Research into the synthesis of structurally novel 1,3-disubstituted azetidine derivatives, including those derived from dichlorophenylsulfonyl and isobutylsulfonyl compounds, has been conducted. These efforts have led to the development of compounds with core structures involving benzenesulfonamide, indicating their potential in creating new chemical entities for further biological evaluation (Kharul et al., 2008).
Antitumor Applications of Sulfonamide Derivatives
Further studies have focused on designing sulfonamide derivatives as antitumor agents with low toxicity. Incorporating sulfonamide groups into compounds has led to the synthesis of derivatives with significant antitumor activity, highlighting the importance of sulfonamide scaffolds in medicinal chemistry for the development of cancer therapeutics (Huang et al., 2001).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-3-(2-methylpropylsulfonyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO4S2/c1-9(2)8-21(17,18)11-6-16(7-11)22(19,20)13-5-10(14)3-4-12(13)15/h3-5,9,11H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOXMILKWRDWCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,5-Dichlorophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2731315.png)
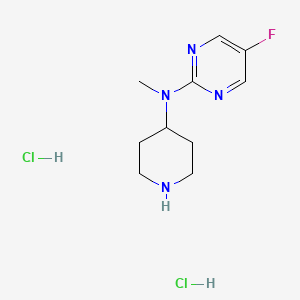
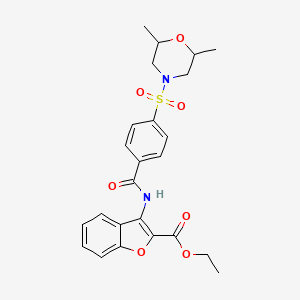
![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2731322.png)


![2-(3,4-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2731326.png)
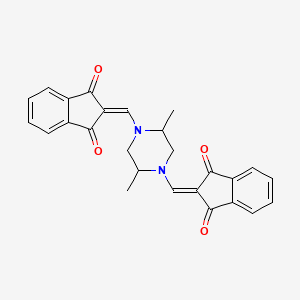
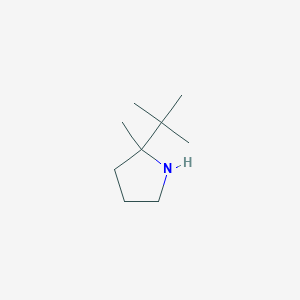

![N-(2-ethoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2731333.png)
